N-(2-hydroxyethyl)azepane-1-carboxamide
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Overview
Description
N-(2-hydroxyethyl)azepane-1-carboxamide is a chemical compound with the molecular formula C9H18N2O2. It is characterized by the presence of a seven-membered azepane ring, a hydroxyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)azepane-1-carboxamide typically involves the reaction of azepane with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)azepane-1-carboxamide.
Reduction: Formation of N-(2-hydroxyethyl)azepane-1-amine.
Substitution: Formation of various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)azepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, affecting their activity. The azepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)piperidine-1-carboxamide
- N-(2-hydroxyethyl)morpholine-1-carboxamide
- N-(2-hydroxyethyl)pyrrolidine-1-carboxamide
Uniqueness
N-(2-hydroxyethyl)azepane-1-carboxamide is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered (piperidine) and five-membered (pyrrolidine) counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity .
Properties
CAS No. |
1485264-71-8 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)azepane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c12-8-5-10-9(13)11-6-3-1-2-4-7-11/h12H,1-8H2,(H,10,13) |
InChI Key |
KLBUNYBRUYOETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)NCCO |
Purity |
95 |
Origin of Product |
United States |
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